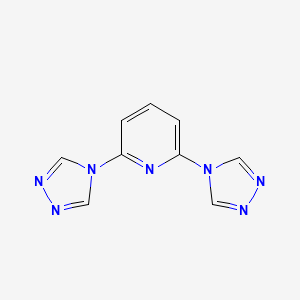
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is a versatile compound known for its unique structure and properties. It features a pyridine ring substituted at the 2 and 6 positions with 1,2,4-triazole groups. This compound has gained attention in various fields of research due to its ability to form coordination complexes with metals, making it valuable in supramolecular and coordination chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine typically involves a one-pot ‘click’ reaction. This method is efficient and allows for the formation of the compound in a straightforward manner. The reaction involves the use of azides and alkynes, which undergo a cycloaddition reaction to form the triazole rings .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot ‘click’ reaction is scalable and can be adapted for larger-scale production. The simplicity and efficiency of this method make it suitable for industrial applications .
化学反应分析
Types of Reactions
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metals such as ruthenium, which can be used in photocatalysis.
Substitution Reactions: The triazole rings can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts and the compound in a suitable solvent, often under mild conditions.
Substitution Reactions: May involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Coordination Complexes: Such as ruthenium complexes, which have applications in photocatalysis.
Functionalized Derivatives: Resulting from substitution reactions, which can be tailored for specific applications.
科学研究应用
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications. The triazole rings provide multiple coordination sites, enhancing the compound’s versatility .
相似化合物的比较
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Similar structure but with different triazole isomers.
2,6-Bis(1,2,4-triazol-1-yl)pyridine: Another isomer with different substitution patterns.
Uniqueness
2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is unique due to its specific triazole substitution, which provides distinct coordination properties and reactivity compared to other isomers. This uniqueness makes it valuable in specialized applications such as photocatalysis and material science .
属性
CAS 编号 |
856849-59-7 |
|---|---|
分子式 |
C9H7N7 |
分子量 |
213.20 g/mol |
IUPAC 名称 |
2,6-bis(1,2,4-triazol-4-yl)pyridine |
InChI |
InChI=1S/C9H7N7/c1-2-8(15-4-10-11-5-15)14-9(3-1)16-6-12-13-7-16/h1-7H |
InChI 键 |
COCYNXXKOTVJJO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)N2C=NN=C2)N3C=NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


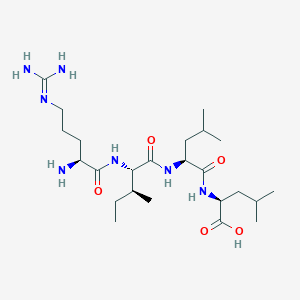
![2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14183466.png)
![Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane](/img/structure/B14183467.png)
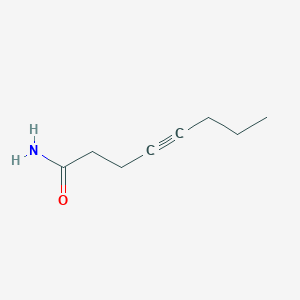
![2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide](/img/structure/B14183474.png)
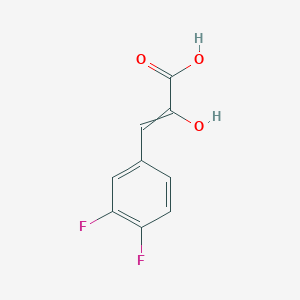
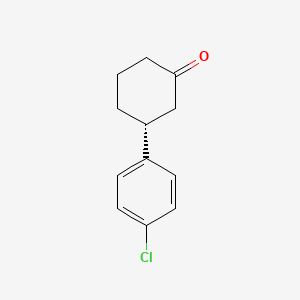
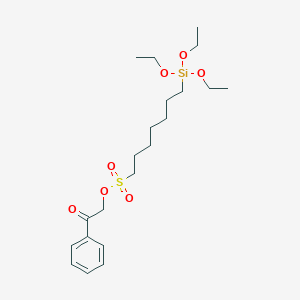
![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)
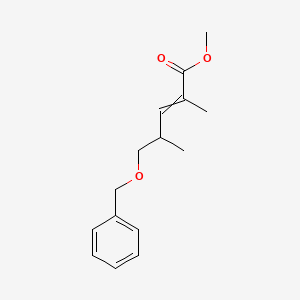

![Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate](/img/structure/B14183529.png)
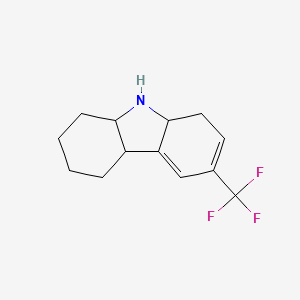
![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
